Home > Products > Screening Compounds P108476 > N-(3-fluoro-4-methylphenyl)-3-oxobutanamide
N-(3-fluoro-4-methylphenyl)-3-oxobutanamide - 1016521-35-9

N-(3-fluoro-4-methylphenyl)-3-oxobutanamide

Catalog Number: EVT-3152104
CAS Number: 1016521-35-9
Molecular Formula: C11H12FNO2
Molecular Weight: 209.22
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride (SSR125543A)

Compound Description: SSR125543A is a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist. [, ] It exhibits anxiolytic and antidepressant-like effects in various rodent models. [, ] SSR125543A effectively antagonizes CRF-induced responses such as increased adrenocorticotropic hormone (ACTH) secretion, hippocampal acetylcholine release, and stress-induced hyperthermia. []

[18F]3-Fluoro-4-aminopyridine ([18F]3F4AP)

Compound Description: [18F]3F4AP is a positron emission tomography (PET) tracer designed for imaging demyelination. [] While initially deemed stable in preclinical models, it displays decreased stability in awake humans and mice, potentially due to metabolism by cytochrome P450 enzymes. []

3-Fluoro-4-octyloxyphenyl 4-(5-Alkyl-2-thienyl)benzoates

Compound Description: This series of compounds comprises a homologous series of liquid crystals exhibiting various smectic phases. [] The specific mesophase exhibited depends on the length of the alkyl chain. [] The octyl and nonyl homologues display an unusual sequence of smectic phases, including an orthogonal S3 phase with unstructured layers. []

N-(3-fluoro-4-(4-(2-methoxyphenyl)piperazine-1-yl)butyl)arylcarboxamides

Compound Description: This family of compounds includes highly selective dopamine D3 receptor (D3R) ligands. [] The presence of a carboxamide linker is crucial for achieving high selectivity over dopamine D2 receptors (D2R). [] Replacing the carboxamide with an amine linker drastically reduces D3R affinity and selectivity. []

N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide (LXH254)

Compound Description: LXH254 is a highly selective B/C RAF inhibitor with potential applications in treating RAS mutant cancers. [] It exhibits improved drug-like properties and a favorable safety profile compared to earlier tool compounds. [] The presence of an alcohol side chain interacting with the DFG loop significantly enhances its cell potency. []

(R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169)

Compound Description: BMS-986169 is a potent and selective intravenous glutamate N-methyl-d-aspartate 2B receptor (GluN2B) negative allosteric modulator (NAM). [] It displays efficacy in preclinical models of treatment-resistant depression, showing rapid antidepressant-like effects without ketamine-like side effects. []

(S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide (S-23)

Compound Description: S-23 is a selective androgen receptor modulator (SARM) with potential applications in hormonal male contraception. [] When administered with estradiol benzoate, S-23 effectively suppresses spermatogenesis in male rats, and this effect is fully reversible. [] It also exhibits beneficial effects on bone mineral density and body composition. []

4-(Methylphenyl)-3-oxobutanamide

Compound Description: 4-(Methylphenyl)-3-oxobutanamide is a complexing agent used for the spectrophotometric determination of manganese(II). [] It forms a red-colored complex with manganese(II), which can be extracted into chloroform and measured for its absorbance at a specific wavelength. []

N-(3-fluoro-4-(4-(2,3-dichlorophenyl)piperazine-1-yl)butyl)arylcarboxamides

Compound Description: This group of compounds are selective dopamine D3 receptor (D3R) ligands. [] Their design exploits the critical role of the D3R's second extracellular loop for selective binding. [] These compounds highlight the structural features important for achieving selectivity between closely related dopamine receptor subtypes. []

N-(4-methylphenyl)-3-oxobutanamide

Compound Description: This compound serves as a sensitive reagent for the gravimetric determination of copper(II) and mercury(II). [, ] It forms stable complexes with these metal ions, allowing their quantification through precipitation and weighing. [, ]

4'-(4-Methylphenyl)-3'-nitrospiro[1H-indole-3,2'-pyrrolidin]-2-one

Compound Description: This compound's crystal structure reveals key structural features, including the near-perpendicular orientation of the oxindole and 4-methylphenyl rings relative to the pyrrolidine ring. [] Intermolecular N—H⋯O hydrogen bonds and C—H⋯O interactions contribute to the stability of the crystal packing. []

(S)-N-((3-(3-Fluoro-4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide phosphate

Compound Description: This compound represents a novel antimicrobial agent with an enhanced safety profile and promising efficacy against methicillin-resistant Staphylococcus aureus (MRSA). [] It exhibits high oral bioavailability and demonstrates improved survival rates in MRSA-infected mice compared to linezolid. [] Notably, it shows a reduced potential for bone marrow suppression, a common side effect of other oxazolidinone antibiotics. []

1-(5-fluoro-2-pyridyl)-6-fluoro-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxoquinolone-3-carboxylic acid (DW-116)

Compound Description: DW-116 belongs to the class of pyridonecarboxylic acid antibacterial agents. [] It displays moderate in vitro antibacterial activity but exhibits excellent pharmacokinetic properties, resulting in significantly improved in vivo efficacy. []

2- and 3-fluoro-4-alkoxystilbazoles

Compound Description: These compounds are a series of laterally fluorinated alkoxystilbazoles that, unlike their unfluorinated counterparts, are not mesomorphic. [] They react with silver trifluoromethanesulfonate (AgOTf) or silver dodecylsulfate (AgDOS) to form mesomorphic complexes. [] The position of the fluorine substitution (2-fluoro vs. 3-fluoro) significantly influences the type of mesophases formed in the resulting silver complexes. []

2-(3-fluoro-4-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives

Compound Description: This group of compounds was synthesized to investigate their affinity for dopamine receptors. [] These compounds exhibited selective binding affinity for dopamine D2 receptors but not D1 receptors, suggesting potential as selective dopamine D2 ligands. []

trans-4-undecyloxy-3-fluoro-4′-stilbazole

Compound Description: This compound is a laterally fluorinated alkoxystilbazole that is non-mesomorphic. [] Its crystal structure confirms a planar, trans configuration about the double bond. [] This compound forms non-mesomorphic complexes with Ir(I) when the fluorine is in the 3-position, but monotropic phases are observed when the fluorine is in the 2-position. []

N-[3-(1-{[4-(3,4-Difluorophenoxy)phenyl]methyl}(4-piperidyl))-4-methylphenyl]-2-methylpropanamide (SNAP 94847)

Compound Description: SNAP 94847 is a melanin-concentrating hormone receptor 1 (MCHR1) antagonist. [] In mouse models, it displays anxiolytic-like effects following both acute and chronic administration. [] Notably, its anxiolytic effects in the novelty suppressed feeding test are independent of hippocampal neurogenesis, unlike some other antidepressant classes. []

N-(4-Methylphenyl)-3-nitropyridin-2-amine

Compound Description: This compound's crystal structure reveals two independent molecules in the asymmetric unit with differing dihedral angles between the pyridine and benzene rings. [] Intramolecular N—H⋯O hydrogen bonds are observed, but the amine H atoms are not involved in significant intermolecular interactions. []

(R)-N-[[3-[3-Fluoro-4-morpholinyl] phenyl]-2-oxo-5-oxazolidinyl]Methanol

Compound Description: This compound serves as a key intermediate in the synthesis of linezolid, a commercially available oxazolidinone antibiotic. [] Modified synthetic protocols have been developed to improve the efficiency and cost-effectiveness of its production. []

(E)-N-(3-iodoprop-2-enyl)-2beta-carbomethoxy-3beta-(4'-methylphenyl)nortropane (PE2I)

Compound Description: PE2I is a potent and selective inhibitor of the neuronal dopamine transporter (DAT). [] It exhibits high affinity for DAT in rat striatal and cortical membranes, effectively inhibiting dopamine uptake. [] PE2I serves as a valuable tool for investigating DAT function both in vitro and in vivo. []

3-Fluoro-4-aryl-2-pyridone

Compound Description: A novel method has been developed for synthesizing 3-fluoro-4-aryl-2-pyridones involving an unprecedented denitration step. [] This method provides a simple and efficient approach to access these fluorinated pyridone derivatives. []

3-Fluoro-4-nitroquinoline 1-oxide

Compound Description: This compound serves as a versatile intermediate in synthesizing various 3-substituted 4-nitroquinoline 1-oxide derivatives. [] The fluorine atom in this compound can be readily replaced with nucleophiles, offering a convenient route to diversely substituted quinoline derivatives. []

(Z)-5-benzylidene-3-N(4-methylphenyl)-2-thioxothiazolidin-4-one

Compound Description: This compound, synthesized via Knoevenagel condensation, exhibits promising nonlinear optical (NLO) properties. [] Its high hyper-Rayleigh scattering (HRS) first hyperpolarizability makes it a potential candidate for optoelectronic and optical device applications. []

6-(4-Methylphenyl)-3-(1-naphthylmethylene)-s-triazolo[3,4-b][1,3,4]thiadiazole

Compound Description: The crystal structure of this compound reveals a nearly coplanar arrangement of the phenyl group and heterocyclic core. [] The dihedral angle between the naphthyl group and heterocyclic system is 83.54 (6)°. [] This compound highlights the structural features and conformational preferences of molecules containing both aromatic and heterocyclic rings. []

N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}-1-phenyl-N-(prop-2-en-1-yl)methanesulfonamide

Compound Description: This compound forms a three-dimensional network in its crystal structure due to C—H—O hydrogen bonds between molecules. [] This intricate network highlights the importance of weak intermolecular interactions in determining solid-state packing arrangements. []

3-cyano-4-hydroxy-2-(4-methylphenyl)-6-oxo-N-phenyl-4-(thiophen-2-yl)cyclohexane-1-carboxamide 0.04-hydrate

Compound Description: The crystal structure of this compound exhibits molecular layers parallel to the bc plane, formed by N—H⋯O, C—H⋯O, and C—H⋯N hydrogen bonds. [] These layers further interact via van der Waals forces, highlighting the interplay of various intermolecular forces in crystal packing. []

4-(4-fluoro-3-phenoxyphenyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile and the 6-(4-methylphenyl)- analogue

Compound Description: The crystal structures of these two analogous compounds reveal how changing a fluorine substituent to a methyl group can significantly alter the intermolecular interactions. [] In the fluorine-containing compound, C-H...F interactions are prominent, while in the methyl-substituted analog, C-H...pi interactions dominate. [] These observations highlight the importance of even subtle structural changes in driving the formation of supramolecular assemblies. []

1-Aryl-3-fluoro-4-oxoquinolines and 4-Oxo-1,8-naphthyridines

Compound Description: A novel synthetic protocol allows for the preparation of 1-aryl-3-fluoro-4-oxoquinolines and related 4-oxo-1,8-naphthyridines. [] This methodology utilizes fluorocyclization with Selectfluor and potassium carbonate in DMF, enabling efficient access to these fluorinated heterocycles. []

1-(4-Methylbenzyl)-2-(4-methylphenyl)-1H-benzimidazole

Compound Description: The crystal structure of this compound reveals two independent molecules in the asymmetric unit. [] Weak intermolecular C—H⋯N hydrogen bonds are observed between molecules, contributing to the crystal packing stability. []

6-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole

Compound Description: The crystal structure of this compound shows a nearly coplanar arrangement between the central heterocyclic ring system and the 4-methylphenyl and trimethoxyphenyl rings. [] Intermolecular C—H⋯O hydrogen bonds are observed in the crystal structure, contributing to the overall stability of the molecular packing. []

5-Fluoro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran

Compound Description: The crystal structure of this benzofuran derivative reveals a dihedral angle of 29.53 (4)° between the 4-methylphenyl ring and the benzofuran system. [] Weak C—H⋯O hydrogen bonds link molecules in the crystal, forming inversion dimers. []

2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives

Compound Description: This series of compounds shows potent antitubercular activity against Mycobacterium tuberculosis H37Rv. [] Specifically, derivative 3m demonstrates an MIC of 4 μg/mL against both drug-sensitive and rifampin-resistant strains. [] Furthermore, this compound exhibits a good safety profile in vitro, making it a promising lead for developing new antitubercular agents. []

N-(2-amino-6-trifluoromethylpyridin-3-ylmethyl)-2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides

Compound Description: This series of compounds represents potent and selective transient receptor potential vanilloid 1 (TRPV1) antagonists. [] The presence of specific hydrophobic interactions with the 2-amino substituent in the C-region of the molecule is crucial for high TRPV1 binding potency. [] Notably, compound 49S exhibits excellent TRPV1 antagonism and demonstrates potent analgesic activity in a rat neuropathic pain model with minimal side effects. []

N-[2-P(i-Pr)2-4-methylphenyl]2- (PNP) pincer tin(IV) and tin(II) complexes

Compound Description: These organometallic complexes utilize a N-[2-P(i-Pr)2-4-methylphenyl]2- (PNP) pincer ligand. [] The tin(IV) complex displays remarkable stability towards air, while attempts to substitute the chloride ligands in both complexes led to decomposition. [] These findings contribute to understanding the stability and reactivity of organotin complexes with pincer ligands. []

1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423)

Compound Description: DPC423 is a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa (FXa). [, ] It exhibits subnanomolar potency and improved pharmacokinetic properties compared to earlier analogs. [, ] Notably, DPC423 undergoes an unusual metabolic transformation, forming glutamate conjugates through gamma-glutamyltranspeptidase (GGT)-mediated transfer. []

3-Fluoro-4-cyanophenyl 4′-n-alkylbenzoates

Compound Description: This series of compounds exhibits monotropic nematic liquid crystal phases. [] The 3-fluoro-4-cyanophenyl 4′-n-propylbenzoate, when mixed with a nematic mixture of 4-n-alkoxyphenyl 4′-n-alkylcyclohexane-1′-carboxylates, exhibits desirable properties for liquid crystal applications, including a reduced threshold voltage and increased birefringence. []

Source and Classification

This compound is categorized under the broader class of carboxamide derivatives, which are known for their diverse biological activities. The specific structural characteristics of N-(3-fluoro-4-methylphenyl)-3-oxobutanamide contribute to its classification within pharmaceutical chemistry, particularly in the development of new therapeutic agents.

Synthesis Analysis

The synthesis of N-(3-fluoro-4-methylphenyl)-3-oxobutanamide typically involves several key steps:

  1. Starting Materials: The synthesis begins with 3-fluoro-4-methylaniline and ethyl acetoacetate.
  2. Reagents: A catalytic amount of sodium hydroxide is often used to facilitate the reaction.
  3. Reaction Conditions: The reaction is generally conducted under reflux conditions in a suitable solvent, such as toluene, for an extended period (up to 30 hours) to ensure complete conversion.
  4. Monitoring: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
  5. Purification: After completion, the product is purified by column chromatography using a solvent system like ethyl acetate and hexane.
Molecular Structure Analysis

The molecular formula of N-(3-fluoro-4-methylphenyl)-3-oxobutanamide is C11H12FNO2C_{11}H_{12}FNO_2, reflecting its components:

  • Phenyl Ring: Contains a fluorine atom at the 3-position and a methyl group at the 4-position.
  • Butanamide Moiety: Features a carbonyl group (C=O) connected to the nitrogen atom of the amide.

Structural Features

  • Fluorine Substitution: The presence of fluorine increases lipophilicity and may enhance biological activity.
  • Molecular Geometry: The compound exhibits a planar structure due to resonance stabilization in the amide bond, which affects its reactivity and interaction with biological targets.
Chemical Reactions Analysis

N-(3-fluoro-4-methylphenyl)-3-oxobutanamide can undergo various chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form corresponding carboxylic acids and amines.
  2. Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  3. Substitution Reactions: The fluorine atom can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization of the compound.

These reactions highlight the versatility of N-(3-fluoro-4-methylphenyl)-3-oxobutanamide in synthetic organic chemistry, enabling the formation of more complex molecules from simpler precursors.

Mechanism of Action

The mechanism of action for N-(3-fluoro-4-methylphenyl)-3-oxobutanamide involves its interaction with specific biological targets, such as enzymes or receptors.

Key Points:

  • Binding Affinity: The fluorine atom enhances binding affinity due to its electronegativity, potentially influencing enzyme kinetics or receptor interactions.
  • Biological Activity: This compound may exhibit inhibitory effects on certain enzymes or modulate receptor activity, making it a candidate for further pharmacological studies.

Research into its specific mechanisms is ongoing, with implications for drug design and development .

Physical and Chemical Properties Analysis

N-(3-fluoro-4-methylphenyl)-3-oxobutanamide possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 201.23 g/mol.
  • Solubility: Generally soluble in organic solvents like ethanol and dichloromethane but may have limited solubility in water due to its hydrophobic characteristics.
  • Boiling Point: The boiling point has not been explicitly documented but is expected to be elevated due to the presence of multiple functional groups.

Additional Properties:

  • Melting Point: Specific melting point data may vary based on purity but typically falls within standard ranges for similar compounds.
  • Stability: The compound is stable under normal laboratory conditions but should be protected from strong acids or bases that could lead to hydrolysis .
Applications

N-(3-fluoro-4-methylphenyl)-3-oxobutanamide has several applications across various scientific fields:

  1. Medicinal Chemistry: It serves as a potential lead compound in drug discovery, particularly for developing new therapeutic agents targeting specific diseases.
  2. Organic Synthesis: Used as an intermediate in synthesizing more complex organic molecules, facilitating advancements in materials science and chemical engineering.
  3. Biological Research: Investigated for its potential role in enzyme inhibition studies or receptor binding assays, contributing valuable insights into biochemical pathways .

Properties

CAS Number

1016521-35-9

Product Name

N-(3-fluoro-4-methylphenyl)-3-oxobutanamide

IUPAC Name

N-(3-fluoro-4-methylphenyl)-3-oxobutanamide

Molecular Formula

C11H12FNO2

Molecular Weight

209.22

InChI

InChI=1S/C11H12FNO2/c1-7-3-4-9(6-10(7)12)13-11(15)5-8(2)14/h3-4,6H,5H2,1-2H3,(H,13,15)

InChI Key

IVTGLADPDUNMET-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)CC(=O)C)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.